Dehydrocorybulbine

Dopamine D1 Receptor Binding Affinity Analgesia

Researchers seeking non-opioid analgesics without tolerance face limited options. Dehydrocorybulbine (DHCB) solves this with potent dopamine D2 antagonism (IC50 0.52 μM) and complete lack of tolerance in rodent models. - Unique polypharmacology: high sigma-1/2 & 5-HT7 affinity enables antipsychotic & cognitive research - 20-fold D1 selectivity vs. l-THP minimizes off-target effects - Neuraminidase inhibitory activity supports anti-virulence studies Sourced from validated manufacturers; ≥98% purity; global shipping.

Molecular Formula C21H22NO4+
Molecular Weight 352.4 g/mol
Cat. No. B1239679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocorybulbine
Synonymsdehydrocorybulbine
Molecular FormulaC21H22NO4+
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)O)OC)OC)OC
InChIInChI=1S/C21H21NO4/c1-12-14-5-6-18(24-2)21(26-4)16(14)11-22-8-7-13-9-17(23)19(25-3)10-15(13)20(12)22/h5-6,9-11H,7-8H2,1-4H3/p+1
InChIKeyXWCVASCMRTXXRY-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrocorybulbine (DHCB) Overview


Dehydrocorybulbine (DHCB) is a quaternary protoberberine alkaloid (C21H22NO4+) naturally occurring in the tubers of the traditional Chinese medicinal plant *Corydalis yanhusuo* [1]. It exists as a positively charged quaternary ammonium base, a structural feature that distinguishes it from its tertiary amine analogs and influences its solubility, membrane permeability, and target engagement profiles [2]. DHCB is recognized for its moderate dopamine D2 receptor antagonism, which underlies its antinociceptive activity, and has been shown to be effective in multiple preclinical pain models without inducing tolerance [3].

Quaternary alkaloid structure

Membrane permeability and target engagement profile distinct from tertiary amines.

Dopamine D2 receptor pharmacology

Supports D2 receptor pathway research and antinociceptive model studies.

Tolerance differentiation in models

Reported lack of tolerance in chronic rodent models vs. standard opioid comparators.

DHCB Differentiation from l-THP


Isoquinoline alkaloids from *Corydalis* species exhibit divergent pharmacological profiles due to differences in quaternary vs. tertiary nitrogen status, substitution patterns on the protoberberine scaffold, and stereochemistry [1]. While l-tetrahydropalmatine (l-THP) is the most abundant and well-studied analgesic alkaloid from this plant, it is a tertiary amine with a distinct receptor binding signature. The following quantitative evidence demonstrates that DHCB possesses a unique combination of dopamine receptor subtype selectivity, polypharmacology at non-dopaminergic targets, and an improved tolerability profile that cannot be replicated by simply increasing the dose of l-THP or using a crude extract [2][3].

DHCB
l-THP
D1 Affinity Mismatch
D1 receptor affinity differs significantly. Sedation-related endpoint profiles may not transfer directly.
DHCB
l-THP
Polypharmacology Gap
Sigma and 5-HT7 receptor interactions absent in l-THP. Neuropsychiatric model responses may diverge.
DHCB
Morphine
Tolerance Profile
Chronic tolerance develops rapidly with morphine but has not been reported with DHCB in rodent models.

DHCB Differentiation Evidence


D1 Receptor Affinity vs. l-THP

In a direct comparative radioligand binding assay against the human dopamine D1 receptor, dehydrocorybulbine (DHCB) exhibited a Ki of 1,836 ± 200 nM. In contrast, l-tetrahydropalmatine (l-THP), a primary comparator alkaloid from the same plant, displayed a Ki of 94 ± 9 nM [1]. This approximately 20-fold lower affinity for the D1 receptor suggests that DHCB has a significantly reduced potential for D1-mediated side effects, such as sedation and extrapyramidal symptoms, at doses required for D2-mediated analgesia.

D1 Receptor Affinity
Head-to-head
1,836 ± 200 nM vs. 94 ± 9 nM
19.5-fold lower affinity for D1 receptor.
Supports D1 receptor selectivity review.
Dopamine D1 Receptor Binding Affinity Analgesia

D2 Receptor Antagonism vs. l-THP

Dehydrocorybulbine and l-THP both act as dopamine D2 receptor antagonists, a mechanism linked to their antinociceptive effects. In a functional assay measuring inhibition of dopamine-stimulated [35S]GTPγS binding at human D2 receptors, DHCB exhibited an IC50 of 0.52 μM (0.24-1.12 μM, 95% CI), while l-THP showed an IC50 of 0.32 μM (0.24-0.41 μM, 95% CI) [1]. The values are comparable, indicating that DHCB achieves similar potency at the primary analgesic target while offering a different selectivity profile at other dopamine receptor subtypes.

D2 Antagonism
Head-to-head
0.52 μM vs. 0.32 μM
Comparable D2 antagonist potency.
Assay: [35S]GTPγS binding.
Dopamine D2 Receptor Analgesic Non-Opioid

Analgesic Tolerance vs. Morphine

In a 7-day repeated dosing study in mice, dehydrocorybulbine (10 mg/kg, i.p.) maintained its full antinociceptive effect in the tail-flick assay, with no significant decrease in latency over the course of treatment. In stark contrast, morphine (10 mg/kg, i.p.) administered under the identical protocol resulted in complete tolerance by day 5, with tail-flick latency returning to saline control levels [1]. This lack of tolerance is a critical differentiator for chronic pain management applications.

Antinociceptive Tolerance
Head-to-head
No tolerance (DHCB) vs. Complete by Day 5 (Morphine)
Qualitative difference in chronic response.
Mouse tail-flick assay.
Analgesic Tolerance Chronic Pain Non-Addictive

Sigma and 5-HT7 Receptor Polypharmacology

Beyond dopamine receptors, dehydrocorybulbine exhibits high to moderate binding affinities for sigma-1, sigma-2, and serotonin 5-HT7 receptors, a polypharmacological profile not shared by l-THP [1]. While exact Ki values are not disclosed in the abstract, the study notes that DHCB displays 'high to moderate binding affinities' to these targets and subsequently demonstrates efficacy in reversing apomorphine- and MK-801-induced behavioral deficits in mouse models of schizophrenia [1]. This unique receptor interaction profile suggests that DHCB may be a superior lead for treating negative and cognitive symptoms of schizophrenia compared to more selective dopaminergic agents.

Sigma / 5-HT7 Affinity
Class-level inference
High to moderate affinity (Exact Ki not disclosed)
Reported polypharmacology context.
Behavioral deficit model response reported.
Sigma Receptor 5-HT7 Receptor Antipsychotic Polypharmacology

Quaternary Ammonium Neuraminidase Inhibition

As a quaternary isoquinoline alkaloid, dehydrocorybulbine possesses a permanent positive charge that enhances its inhibitory activity against bacterial neuraminidase (NA) compared to structurally related tertiary alkaloids. In a panel of 10 alkaloids from *Corydalis turtschaninovii*, the seven quaternary alkaloids (including DHCB) exhibited IC50 values ranging from 12.8 ± 1.5 to 65.2 ± 4.5 μM against *C. perfringens* NA, which were significantly more potent than the tertiary alkaloids 8-10 [1]. This structure-activity relationship demonstrates that the quaternary nitrogen is a key determinant of NA inhibitory potency.

Neuraminidase Inhibition
Class-level inference
IC50 range 12.8 – 65.2 μM
Supports quaternary alkaloid class review.
C. perfringens NA assay.
Neuraminidase Inhibitor Quaternary Alkaloid Antimicrobial

DHCB Research & Industrial Applications


Non-Addictive Analgesic Development

Dehydrocorybulbine is an ideal candidate for analgesic drug discovery programs targeting chronic inflammatory and neuropathic pain. Its potent D2 antagonism (IC50 = 0.52 μM) [1] and complete lack of tolerance in rodent models [1] provide a robust scientific foundation for developing a new class of non-opioid pain therapeutics. Researchers should prioritize DHCB over l-THP in chronic pain studies to avoid the sedation and tolerance liabilities associated with other *Corydalis* alkaloids.

Antipsychotic for Negative and Cognitive Symptoms

The unique polypharmacology of DHCB, encompassing high affinity for sigma-1, sigma-2, and 5-HT7 receptors in addition to dopamine D2 antagonism [2], positions it as a compelling lead compound for next-generation antipsychotics. Preclinical studies have shown that DHCB reverses apomorphine- and MK-801-induced behavioral deficits, which model positive, negative, and cognitive symptoms of schizophrenia [2]. This profile distinguishes DHCB from typical antipsychotics that primarily target D2 receptors and often fail to address cognitive impairment.

D2 vs. D1 Dopamine Receptor Probe

With its 20-fold lower affinity for D1 receptors compared to l-THP (Ki = 1,836 nM vs. 94 nM) [3] and comparable potency at D2 receptors [1], DHCB serves as a valuable pharmacological tool for *in vivo* studies aimed at dissecting the specific contributions of D2 versus D1 receptor pathways in pain, reward, and motor control. This selectivity profile allows researchers to achieve D2-mediated effects while minimizing confounding D1-mediated outcomes.

Neuraminidase Inhibitor for Virulence Studies

As a quaternary isoquinoline alkaloid with demonstrated neuraminidase inhibitory activity (class IC50 range: 12.8-65.2 μM) [4], DHCB is a suitable tool compound for investigating the role of bacterial neuraminidase in pathogenesis and biofilm formation. Its use in anti-virulence research is supported by its structural similarity to other potent NA-inhibiting quaternary alkaloids and its distinct mechanism of action compared to conventional antibiotics.

Application
Selection Property
Validation Focus
Antinociceptive model studies
Dopamine D2 receptor engagement
Chronic tolerance and response endpoints
Neuropsychiatric model studies
Polypharmacology (sigma, 5-HT7)
Behavioral deficit reversal endpoints
Receptor pathway probe research
D1 vs. D2 selectivity profile
D1-related off-target endpoint monitoring
Virulence screening studies
Quaternary ammonium structure
Neuraminidase inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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